An In-Depth Technical Guide to Ethyl 6-cyano-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
An In-Depth Technical Guide to Ethyl 6-cyano-1H-indazole-3-carboxylate: Synthesis, Properties, and Applications in Drug Discovery
Foreword: The Indazole Nucleus as a Privileged Scaffold
In the landscape of medicinal chemistry, the indazole ring system stands out as a "privileged scaffold." This bicyclic heterocycle, composed of a fused benzene and pyrazole ring, is a cornerstone in the design of numerous biologically active compounds.[1] Its rigid structure and ability to participate in various non-covalent interactions make it an ideal framework for targeting a wide array of enzymes and receptors. Derivatives of indazole are known to possess potent pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1][2]
Within this important class of molecules, Ethyl 6-cyano-1H-indazole-3-carboxylate (CAS No: 885279-19-6) has emerged as a particularly valuable and versatile building block. The presence of three key functional groups—the reactive N-H of the indazole ring, the readily modifiable ethyl ester at the 3-position, and the cyano group at the 6-position—provides a rich platform for synthetic diversification. This guide offers a comprehensive technical overview of its core properties, proven synthetic methodologies, and its role in the development of next-generation therapeutics for researchers, scientists, and drug development professionals.
Core Physicochemical and Spectral Properties
A thorough understanding of a compound's fundamental properties is the bedrock of its effective application in research and development. The key physicochemical and spectral characteristics of Ethyl 6-cyano-1H-indazole-3-carboxylate are summarized below.
Physicochemical Data
The primary physical and chemical identifiers for this compound are presented in Table 1. This data is essential for accurate documentation, safety assessment, and experimental design.
| Property | Value | Source |
| IUPAC Name | Ethyl 6-cyano-1H-indazole-3-carboxylate | N/A |
| CAS Number | 885279-19-6 | [] |
| Molecular Formula | C₁₁H₉N₃O₂ | Calculated |
| Molecular Weight | 215.21 g/mol | Calculated |
| Appearance | Off-white to yellow solid | Inferred from related compounds |
| Purity | ≥95% (Typically available) | [4] |
Spectral Data Profile
The structural features of Ethyl 6-cyano-1H-indazole-3-carboxylate give rise to a distinct spectral fingerprint. The expected data from standard analytical techniques are outlined in Table 2. This information is critical for reaction monitoring and final product characterization.
| Technique | Expected Characteristics |
| ¹H NMR | Aromatic Protons: Three distinct signals between δ 7.5-8.5 ppm (protons at C4, C5, C7). NH Proton: A broad singlet, typically downfield (> δ 13.0 ppm). Ethyl Ester: A quartet (~δ 4.4 ppm, -OCH₂) and a triplet (~δ 1.4 ppm, -CH₃). |
| ¹³C NMR | Carbonyl Carbon: ~δ 162 ppm. Nitrile Carbon: ~δ 119 ppm. Aromatic/Heterocyclic Carbons: Multiple signals in the δ 110-145 ppm range. Ethyl Ester Carbons: ~δ 61 ppm (-OCH₂) and ~δ 14 ppm (-CH₃). |
| IR (cm⁻¹) | N-H Stretch: Broad peak around 3300-3100 cm⁻¹. C≡N Stretch: Sharp, strong absorption around 2230 cm⁻¹. C=O Stretch (Ester): Strong absorption around 1720-1700 cm⁻¹. C=C/C=N Stretches: Multiple peaks in the 1620-1450 cm⁻¹ region. |
| Mass Spec. (ESI) | [M+H]⁺: 216.0717 |
Synthesis Methodologies: A Strategic Overview
The synthesis of substituted indazoles is a well-explored area of organic chemistry. For Ethyl 6-cyano-1H-indazole-3-carboxylate, several robust methods can be employed, with the choice often dictated by the availability of starting materials and desired scale.
The Japp-Klingemann Reaction: A Classic and Reliable Route
The Japp-Klingemann reaction is a cornerstone of hydrazone and, by extension, indazole synthesis.[5][6] The strategy involves the coupling of an aryl diazonium salt with a β-keto-ester, followed by a cyclization step that forms the indazole ring.[7]
Causality of Experimental Choices: This method is favored for its reliability and the commercial availability of many aniline and β-keto-ester precursors. The formation of the diazonium salt in situ at low temperatures is critical to prevent its decomposition. The subsequent coupling and cyclization are often performed as a one-pot procedure to maximize efficiency.[8][9]
Detailed Protocol:
-
Diazotization: Dissolve 4-amino-3-cyanobenzonitrile (1.0 eq) in a mixture of concentrated hydrochloric acid and water. Cool the solution to 0-5 °C in an ice-salt bath.
-
Add a solution of sodium nitrite (1.05 eq) in water dropwise, maintaining the temperature below 5 °C. Stir for 30 minutes to ensure complete formation of the diazonium salt.
-
Coupling & Cyclization: In a separate flask, dissolve diethyl 2-oxomalonate (1.1 eq) and sodium acetate (3.0 eq) in a mixture of ethanol and water. Cool this solution to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the β-keto-ester solution. A colored precipitate (the hydrazone intermediate) should form.
-
Allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours to drive the intramolecular cyclization and deacylation.
-
Workup: Cool the mixture, and collect the precipitated solid by filtration. Wash the solid with cold water and then a minimal amount of cold ethanol.
-
Purification: Recrystallize the crude product from ethanol or purify by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield pure Ethyl 6-cyano-1H-indazole-3-carboxylate.
Workflow Diagram:
[3+2] Cycloaddition via Benzyne Intermediates
A more modern and elegant approach involves the [3+2] cycloaddition of a benzyne intermediate with ethyl diazoacetate.[10] This method offers a direct route to the indazole core under mild conditions.
Causality of Experimental Choices: The key to this reaction is the controlled, in situ generation of the highly reactive benzyne intermediate from a stable precursor, typically a 2-(trimethylsilyl)phenyl triflate.[10] A fluoride source, such as cesium fluoride (CsF) or tetrabutylammonium fluoride (TBAF), is used to trigger the elimination of the silyl and triflate groups. Ethyl diazoacetate serves as the 1,3-dipole for the cycloaddition.
Detailed Protocol:
-
Setup: To a flame-dried, three-necked flask under an inert atmosphere (Argon or Nitrogen), add the benzyne precursor, 4-cyano-2-(trimethylsilyl)phenyl trifluoromethanesulfonate (1.0 eq), and ethyl diazoacetate (1.5 eq).[10]
-
Add anhydrous tetrahydrofuran (THF) and cool the mixture to -78 °C using a dry ice/acetone bath.
-
Benzyne Generation: Slowly add a solution of TBAF in THF (1.8 eq) dropwise over 40 minutes, maintaining vigorous stirring and the -78 °C temperature.
-
Reaction: After addition, stir the mixture at -78 °C for 1.5 hours, then allow it to warm slowly to room temperature overnight.
-
Workup: Concentrate the reaction mixture via rotary evaporation. Partition the residue between ethyl acetate and a saturated aqueous solution of NaHCO₃. Separate the layers and extract the aqueous layer with ethyl acetate.
-
Purification: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate. Purify the resulting residue by silica gel column chromatography to isolate the target compound.[10]
Chemical Reactivity and Derivatization Potential
The true utility of Ethyl 6-cyano-1H-indazole-3-carboxylate in drug discovery lies in its predictable reactivity, which allows for the systematic generation of compound libraries. The three primary reactive handles offer distinct pathways for diversification.
Diagram of Reactivity Pathways:
-
Ester Hydrolysis and Amide Formation: The ethyl ester is readily hydrolyzed under basic conditions (e.g., LiOH in THF/water) to yield the corresponding 6-cyano-1H-indazole-3-carboxylic acid .[11][12] This carboxylic acid is a pivotal intermediate that can be coupled with a vast array of primary or secondary amines using standard peptide coupling reagents (e.g., HATU, HOBT/EDC) to generate a library of 1H-indazole-3-carboxamides .[2][13] This is the most common derivatization strategy, as these amides frequently exhibit potent biological activity.[14][15]
-
N-H Alkylation and Arylation: The indazole nitrogen is nucleophilic and can be functionalized via alkylation (using alkyl halides) or arylation (using Buchwald-Hartwig or Ullmann coupling conditions). This allows for the introduction of diverse substituents at the N1 position, which can significantly modulate the compound's steric and electronic properties and its interaction with biological targets.[16]
-
Cyano Group Transformation: The nitrile group at the C6 position offers further opportunities for modification. It can be hydrolyzed to a carboxylic acid under harsh acidic or basic conditions, or it can be reduced to a primary amine (an aminomethyl group), providing another point for conjugation or interaction.
Applications in Medicinal Chemistry and Drug Discovery
The indazole-3-carboxamide scaffold, directly accessible from Ethyl 6-cyano-1H-indazole-3-carboxylate, is a validated pharmacophore for kinase inhibition and other therapeutic targets.
-
Kinase Inhibitors: Many protein kinases, which are crucial regulators of cellular processes, have been successfully targeted by indazole-based compounds. The indazole N-H and the adjacent amide N-H often form a key "hinge-binding" motif, anchoring the inhibitor in the ATP-binding pocket of the kinase.
-
PAK1 Inhibition: 1H-indazole-3-carboxamide derivatives have been developed as potent and selective inhibitors of p21-activated kinase 1 (PAK1).[14] A representative compound from this class exhibited an IC₅₀ of 9.8 nM for PAK1 and significantly suppressed the migration and invasion of breast cancer cells, highlighting its potential as an anti-metastatic agent.[14]
-
GSK-3β Inhibition: Through in silico screening and subsequent synthesis, 1H-indazole-3-carboxamides were identified as a novel class of inhibitors for Glycogen Synthase Kinase 3β (GSK-3β).[15] This kinase is a high-value target for neurodegenerative diseases like Alzheimer's and psychiatric disorders such as bipolar disorder.[15]
-
-
Other Therapeutic Targets: The versatility of the scaffold extends beyond kinases. Substituted indazole-3-carboxamides have been investigated as selective sodium channel blockers, inhibitors of human neutrophil elastase, and agents for treating type-2 diabetes.[13][15]
Conclusion and Future Outlook
Ethyl 6-cyano-1H-indazole-3-carboxylate is more than just a chemical entity; it is a strategic tool for the modern medicinal chemist. Its well-defined physicochemical properties, accessible synthetic routes, and predictable, multi-point reactivity make it an exceptionally valuable starting material. The demonstrated success of its derivatives, particularly the indazole-3-carboxamides, in targeting critical disease-related proteins like kinases underscores the power of this scaffold. As research continues to uncover new biological targets, the demand for versatile and adaptable chemical building blocks will only grow. Ethyl 6-cyano-1H-indazole-3-carboxylate is perfectly positioned to meet this demand, enabling the rapid and efficient exploration of chemical space and accelerating the discovery of novel therapeutics.
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